(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride
Overview
Description
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride is a fluorinated organic compound that contains a trifluoroethylamine group and a 4-fluorophenyl group. This compound is often used in medicinal chemistry due to its ability to modify the physicochemical properties of drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the fluorination of phenylhydrazine derivatives. One common method involves the oxidation of aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is subsequently reduced using sodium sulfite in the presence of sodium hydroxide.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle fluorinated compounds safely. The process may also include purification steps to achieve the desired enantiomeric purity.
Types of Reactions:
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Primary amines, secondary amines, and alcohols.
Substitution: Halogenated compounds, amides, and ethers.
Scientific Research Applications
This compound is utilized in various scientific research applications, including:
Chemistry: Used in the synthesis of various dyes and pharmaceuticals.
Biology: Employed in the study of biological systems, particularly in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, especially as a building block for pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethylamine group and the 4-fluorophenyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
(1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine: Used for the substitution of hydroxyl groups by fluorine atoms.
R-Besifloxacin hydrochloride: Known for its high antibacterial activity.
2,2,2-Trifluoro-1-phenylethanone: Another fluorinated compound used in organic synthesis.
Uniqueness: (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride is unique due to its specific combination of trifluoroethylamine and 4-fluorophenyl groups, which provide distinct physicochemical properties compared to other similar compounds.
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQOPDJQFLGFV-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391504-83-8 | |
Record name | (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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